molecular formula C27H30N4O4S B11631947 (6Z)-2-butyl-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-butyl-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11631947
M. Wt: 506.6 g/mol
InChI Key: LLQRCPANZQBEMQ-NMBITUCBSA-N
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Description

(6Z)-2-BUTYL-6-({4-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a butyl group, a dimethylphenoxyethoxy group, and a methoxyphenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-BUTYL-6-({4-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazolo[3,2-a]pyrimidine core, followed by the introduction of the butyl, dimethylphenoxyethoxy, and methoxyphenylmethylidene groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-BUTYL-6-({4-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

(6Z)-2-BUTYL-6-({4-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-2-BUTYL-6-({4-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-2-BUTYL-6-({4-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE stands out due to its unique combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C27H30N4O4S

Molecular Weight

506.6 g/mol

IUPAC Name

(6Z)-2-butyl-6-[[4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C27H30N4O4S/c1-5-6-7-24-30-31-25(28)20(26(32)29-27(31)36-24)15-19-9-11-22(23(16-19)33-4)35-13-12-34-21-10-8-17(2)14-18(21)3/h8-11,14-16,28H,5-7,12-13H2,1-4H3/b20-15-,28-25?

InChI Key

LLQRCPANZQBEMQ-NMBITUCBSA-N

Isomeric SMILES

CCCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=C(C=C(C=C4)C)C)OC)/C(=O)N=C2S1

Canonical SMILES

CCCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=C(C=C(C=C4)C)C)OC)C(=O)N=C2S1

Origin of Product

United States

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